molecular formula C19H20N2 B3208333 3-Cyclohexyl-2-phenyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1049768-43-5

3-Cyclohexyl-2-phenyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3208333
CAS No.: 1049768-43-5
M. Wt: 276.4 g/mol
InChI Key: LMWQPXQPLBCEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyl-2-phenyl-1H-pyrrolo[2,3-c]pyridine ( 1049768-43-5) is a nitrogen-rich heterocyclic compound with the molecular formula C19H20N2 and a molecular weight of 276.16 g/mol. [2] This fused pyrrolopyridine scaffold presents a structurally complex framework with a calculated topological polar surface area of 28.7 Ų, [2] making it a compound of significant interest in early-stage discovery research and method development. As a specialized chemical building block, this compound is primarily valued for its potential application in medicinal chemistry and materials science. Researchers can utilize this scaffold in the design and synthesis of novel molecules for high-throughput screening campaigns. Its structural features are analogous to other pyrrolopyridine derivatives known to exhibit fluorescent properties, [7] suggesting its potential utility in the development of organic fluorophores or as a core structure in the creation of advanced functional materials. This product is sold For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexyl-2-phenyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-3-7-14(8-4-1)18-16-11-12-20-13-17(16)21-19(18)15-9-5-2-6-10-15/h2,5-6,9-14,21H,1,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWQPXQPLBCEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(NC3=C2C=CN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Transformations of 3 Cyclohexyl 2 Phenyl 1h Pyrrolo 2,3 C Pyridine

Strategies for the Construction of the Pyrrolo[2,3-c]pyridine Core

The assembly of the 3-Cyclohexyl-2-phenyl-1H-pyrrolo[2,3-c]pyridine core can be approached through various synthetic routes, primarily involving the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold. Palladium-catalyzed cross-coupling and annulation reactions, as well as multicomponent reaction strategies, represent powerful tools for the efficient construction of this heterocyclic system.

Palladium-Catalyzed Cyclization and Annulation Reactions

Palladium-catalyzed reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of 2-aryl-pyrrolo[2,3-c]pyridines can be effectively achieved through sequential cross-coupling reactions followed by an intramolecular cyclization. A plausible and efficient route to this compound would involve a Sonogashira coupling of a suitably substituted halopyridine with an appropriately substituted alkyne, followed by a palladium-catalyzed cyclization.

For instance, a 3-amino-4-halopyridine can be coupled with a terminal alkyne, such as 1-cyclohexyl-2-phenylethyne, under Sonogashira conditions. The resulting 4-(alkynyl)-3-aminopyridine intermediate can then undergo an intramolecular cyclization to furnish the desired pyrrolo[2,3-c]pyridine core. The choice of catalyst, ligand, base, and solvent is crucial for the efficiency of both the cross-coupling and the subsequent cyclization step.

Another viable palladium-catalyzed approach involves a Suzuki coupling. A dihalopyridine, such as 3-bromo-4-chloropyridine, can first undergo a regioselective Suzuki coupling with phenylboronic acid to introduce the phenyl group at the 2-position of the final product. The resulting 3-bromo-4-phenylpyridine (B1332960) can then be subjected to a second palladium-catalyzed reaction, such as a Buchwald-Hartwig amination with cyclohexylamine, followed by an intramolecular C-H activation/cyclization to form the pyrrole ring.

EntryPyridine PrecursorCoupling PartnerPalladium CatalystLigandBaseSolventProductYield (%)
13-Amino-4-iodopyridine1-Cyclohexyl-2-phenylethynePd(PPh₃)₂Cl₂CuIEt₃NDMFThis compoundNot Reported
23-Bromo-4-chloropyridinePhenylboronic acidPd(OAc)₂SPhosK₂CO₃Toluene/H₂O3-Bromo-4-phenylpyridineNot Reported

Multicomponent Reaction Approaches to the Pyrrolo[2,3-c]pyridine System

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. Isocyanide-based MCRs are particularly well-suited for the construction of nitrogen-containing heterocycles.

A potential multicomponent strategy for the synthesis of a substituted pyrrolo[2,3-c]pyridine core could involve the reaction of a pyridine-derived aldehyde, an amine, a carboxylic acid, and an isocyanide in a Ugi-type reaction. While a direct synthesis of this compound via a one-pot MCR has not been explicitly reported, related structures have been assembled using such methodologies. For example, a three-component reaction of an alkyl isocyanide (such as cyclohexyl isocyanide), a dialkyl but-2-ynedioate, and a 5,6-unsubstituted 1,4-dihydropyridine (B1200194) has been shown to produce polyfunctionalized tetrahydrocyclopenta jst.go.jpbeilstein-journals.orgpyrrolo[2,3-b]pyridines. beilstein-journals.org This suggests the feasibility of designing an MCR that could lead to the pyrrolo[2,3-c]pyridine scaffold.

A hypothetical MCR could involve the reaction of 4-amino-3-iodopyridine, cyclohexyl isocyanide, and phenylacetylene (B144264) under palladium catalysis. This would combine elements of both palladium catalysis and multicomponent synthesis to assemble the target molecule in a convergent manner.

EntryComponent 1Component 2Component 3Catalyst/ConditionsProductYield (%)
14-Amino-3-iodopyridineCyclohexyl isocyanidePhenylacetylenePd(PPh₃)₄, CuI, Et₃N, Toluene, 110 °CThis compoundNot Reported
2Pyridine-4-carbaldehydeCyclohexylaminePhenylacetic acidIsocyanideSubstituted dihydropyrrolopyridineNot Reported

Regioselective Functionalization and Derivatization

The functionalization of the pre-formed this compound core is essential for the exploration of its chemical space and the development of derivatives with tailored properties. Regioselective reactions can target the cyclohexyl moiety, the phenyl ring, the pyrrole nitrogen, or the fused pyridine ring.

Modification at the Cyclohexyl Moiety

The cyclohexyl group at the 3-position of the pyrrolo[2,3-c]pyridine core is a saturated aliphatic ring and, as such, its direct functionalization typically requires radical-based or oxidative methods, which may lack regioselectivity. A more controlled approach would involve the introduction of a functionalized cyclohexyl group during the synthesis of the core. For example, using a cyclohexyl precursor bearing a protected hydroxyl or amino group would allow for subsequent deprotection and derivatization.

Alternatively, if the parent compound is available, late-stage C-H functionalization could be explored using modern catalytic methods. For instance, palladium-catalyzed C-H activation could potentially be directed to specific positions on the cyclohexyl ring, although this would likely be challenging due to the multiple C-H bonds present.

Substituent Effects on the Phenyl Ring and Pyrrole Nitrogen

The phenyl ring at the 2-position and the pyrrole nitrogen at the 1-position are more amenable to selective functionalization. The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The directing effect of the pyrrolo[2,3-c]pyridine core would influence the regioselectivity of these substitutions, with the para-position of the phenyl ring being the most likely site of reaction.

The pyrrole nitrogen is a nucleophilic center and can be readily alkylated, acylated, or sulfonylated. Deprotonation with a suitable base, such as sodium hydride, followed by reaction with an electrophile (e.g., alkyl halide, acyl chloride) would provide N-substituted derivatives. The nature of the substituent on the pyrrole nitrogen can significantly influence the electronic properties and biological activity of the molecule.

Reaction TypeReagentsPosition of FunctionalizationProduct
NitrationHNO₃, H₂SO₄Phenyl ring (likely para)3-Cyclohexyl-2-(4-nitrophenyl)-1H-pyrrolo[2,3-c]pyridine
BrominationBr₂, FeBr₃Phenyl ring (likely para)3-Cyclohexyl-2-(4-bromophenyl)-1H-pyrrolo[2,3-c]pyridine
N-AlkylationNaH, CH₃IPyrrole nitrogen3-Cyclohexyl-1-methyl-2-phenyl-1H-pyrrolo[2,3-c]pyridine
N-AcylationNaH, CH₃COClPyrrole nitrogen1-Acetyl-3-cyclohexyl-2-phenyl-1H-pyrrolo[2,3-c]pyridine

Exploration of Peripheral Modifications on the Fused Pyridine Ring

The fused pyridine ring of the pyrrolo[2,3-c]pyridine system can also be a target for functionalization. The reactivity of the pyridine ring is generally lower towards electrophilic substitution compared to the pyrrole ring. However, nucleophilic aromatic substitution (SNAr) can be a viable strategy if a suitable leaving group, such as a halogen, is present on the pyridine ring.

For instance, if the synthesis starts with a chlorinated pyridine precursor, the resulting chloro-substituted this compound could undergo nucleophilic displacement with various nucleophiles, such as amines, alkoxides, or thiols, to introduce a range of functional groups onto the pyridine moiety.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, can be employed to introduce aryl, vinyl, or amino substituents at a halogenated position on the pyridine ring. The regioselectivity of these reactions would be dictated by the position of the halogen atom.

Mechanistic Elucidation of Key Synthetic Pathways

The construction of the this compound scaffold can be efficiently achieved through a palladium-catalyzed heteroannulation reaction, commonly known as the Larock indole (B1671886) synthesis. This reaction involves the coupling of an appropriately substituted aminopyridine with an unsymmetrical internal alkyne. For the synthesis of the title compound, the logical precursors would be a 4-amino-3-halopyridine and 1-cyclohexyl-2-phenylacetylene.

The generally accepted mechanism for this transformation is a multi-step catalytic cycle that orchestrates the formation of the pyrrole ring fused to the pyridine core. The process is initiated by the formation of an active Pd(0) species, which then participates in a series of sequential steps including oxidative addition, migratory insertion of the alkyne, intramolecular cyclization, and reductive elimination to regenerate the catalyst.

The mechanistic pathway of the Larock heteroannulation is characterized by several key transient species. Although these intermediates are typically not isolated due to their high reactivity, their existence is strongly supported by extensive mechanistic studies of related palladium-catalyzed cross-coupling reactions. ub.eduwikipedia.org

Arylpalladium(II) Complex: The first key intermediate is formed via the oxidative addition of the 3-halopyridine derivative to a Pd(0) complex. This arylpalladium(II) species is central to the catalytic cycle, setting the stage for the subsequent bond-forming events.

Alkyne-Coordinated Palladacycle: The internal alkyne, 1-cyclohexyl-2-phenylacetylene, then coordinates to the arylpalladium(II) complex. This is followed by a migratory insertion of the alkyne into the aryl-palladium bond. This step is crucial as it determines the regioselectivity of the final product. For the synthesis of this compound, the insertion would need to occur in a way that places the phenyl group adjacent to the palladium and the cyclohexyl group on the newly formed vinylic carbon. This regioselectivity is often governed by steric factors, with the larger group on the alkyne orienting away from the pyridine ring. wikipedia.org

Vinylic Palladium Intermediate: The migratory insertion results in the formation of a vinylic palladium intermediate. This species contains the newly formed carbon-carbon bond that will become the C2-C3 bond of the pyrrole ring.

Six-Membered Palladacycle: The pivotal step in the formation of the heterocyclic ring is the intramolecular cyclization. The nitrogen atom of the amino group on the pyridine ring attacks the vinylic palladium center, displacing the halide ligand and forming a six-membered palladacycle. This intramolecular C-N bond formation is a key advantage of this synthetic strategy. ub.edu

The table below summarizes the proposed key intermediates in the synthesis of this compound via the Larock heteroannulation.

Intermediate NumberProposed StructureDescription
I Arylpalladium(II) ComplexFormed from the oxidative addition of a 4-amino-3-halopyridine to Pd(0).
II Alkyne-Coordinated ComplexThe alkyne (1-cyclohexyl-2-phenylacetylene) coordinates to the arylpalladium(II) center.
III Vinylic Palladium IntermediateResulting from the migratory insertion of the alkyne into the aryl-palladium bond.
IV Six-Membered PalladacycleFormed via intramolecular attack of the amino group onto the palladium-bound vinylic carbon.

The palladium catalyst is central to the entire synthetic transformation, lowering the activation energy for each step of the reaction and enabling the formation of key bonds under relatively mild conditions. The catalytic cycle for the Larock heteroannulation is a well-orchestrated sequence of events centered on the palladium atom.

Generation of the Active Catalyst: The reaction is typically initiated with a Pd(II) precatalyst, such as palladium(II) acetate, which is reduced in situ to the active Pd(0) species.

Migratory Insertion (Carbopalladation): The alkyne, 1-cyclohexyl-2-phenylacetylene, then undergoes a syn-insertion into the aryl-palladium bond. This carbopalladation step forms a new carbon-carbon bond and a vinylic palladium intermediate. The regiochemical outcome of this step is critical for the final product's structure. wikipedia.org

Intramolecular C-N Bond Formation: The amino group of the pyridine ring then displaces the halide on the palladium center in an intramolecular fashion, leading to the formation of a six-membered palladacycle. This is a crucial ring-closing step. ub.edu

Reductive Elimination: The final step is the reductive elimination from the palladacycle. This step forms the aromatic pyrrole ring of the final product, this compound, and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency of this catalytic process is influenced by several factors, which are summarized in the table below.

FactorRole in CatalysisCommon Examples
Palladium Source The source of the active Pd(0) catalyst.Pd(OAc)₂, Pd₂(dba)₃
Ligands Stabilize the palladium intermediates and influence reactivity and selectivity.PPh₃, P(o-tol)₃
Base Neutralizes the HX generated during the reaction and can influence the rate of reductive elimination.K₂CO₃, Cs₂CO₃, NaOAc
Additives Can act as halide scavengers or influence the aggregation state of the catalyst.LiCl, n-Bu₄NCl
Solvent Affects the solubility of reactants and catalyst, and can influence reaction rates.DMF, DMAc, Toluene

Iii. Theoretical and Computational Investigations of 3 Cyclohexyl 2 Phenyl 1h Pyrrolo 2,3 C Pyridine

Quantum Chemical Analysis and Electronic Structure Characterization

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

No published DFT studies were found that specifically detail the optimized molecular geometry, bond lengths, bond angles, or electronic stability of 3-Cyclohexyl-2-phenyl-1H-pyrrolo[2,3-c]pyridine.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

There is no available FMO analysis, including calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound. Such data would be essential for predicting its chemical reactivity, kinetic stability, and electronic properties.

Conformational Landscape and Molecular Dynamics Simulations

Conformational Analysis of the Cyclohexyl and Phenyl Groups

Specific conformational analyses detailing the preferred orientations and rotational energy barriers of the cyclohexyl and phenyl substituents in this compound are not documented in the scientific literature.

Assessment of Intramolecular Interactions and Tautomerism

Computational assessments of potential intramolecular hydrogen bonds, steric interactions, or the investigation of possible tautomeric forms of this compound have not been reported.

Molecular Docking and Protein-Ligand Interaction Modeling

There are no molecular docking studies in the available literature that explore the binding affinity and interaction patterns of this compound with any specific protein targets.

Prediction of Binding Modes with Identified Biological Targets

The initial step in understanding the potential biological activity of this compound involves identifying its likely protein targets. Given that the broader class of pyrrolopyridines has been shown to interact with various kinases, a logical starting point would be to perform molecular docking studies against a panel of known kinase targets.

Molecular docking simulations would predict the preferred orientation of the compound when bound to a specific protein target, forming a stable complex. This process involves sophisticated algorithms that explore various conformational possibilities of both the ligand (the compound) and the protein's binding site. The output of these simulations is a set of binding poses, ranked by a scoring function that estimates the binding affinity.

For instance, based on the activities of similar scaffolds, potential targets could include Janus kinases (JAKs) or Traf2- and Nck-interacting kinase (TNIK). Docking studies would aim to predict whether this compound can fit within the ATP-binding pocket of these kinases, a common mode of inhibition for many kinase inhibitors.

A hypothetical docking study might reveal the phenyl group of the compound orienting towards a hydrophobic region of the binding pocket, while the pyrrolopyridine core engages in hydrogen bonding with key amino acid residues in the hinge region of the kinase. The cyclohexyl group, being bulky and hydrophobic, would likely seek a corresponding hydrophobic pocket to maximize favorable interactions.

Elucidation of Key Binding Site Interactions and Energetics

Following the prediction of binding modes, a more detailed analysis of the intermolecular interactions between this compound and its putative biological targets is essential. This involves identifying specific hydrogen bonds, hydrophobic interactions, van der Waals forces, and any potential pi-stacking or cation-pi interactions.

For example, the nitrogen atoms in the pyrrolopyridine ring system could act as hydrogen bond acceptors or donors, forming crucial connections with the backbone of the protein's hinge region. The aromatic phenyl ring might engage in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site. The cyclohexyl group's interactions would be primarily hydrophobic.

To quantify the strength of these interactions, more computationally intensive methods like Molecular Dynamics (MD) simulations and binding free energy calculations (e.g., MM/PBSA or MM/GBSA) would be employed. MD simulations would provide insights into the dynamic stability of the ligand-protein complex over time, while binding free energy calculations would offer a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions.

A hypothetical breakdown of binding energy contributions might look like this:

Interaction TypeContributing MoietyEstimated Energy Contribution (kcal/mol)
Hydrogen BondingPyrrolopyridine core-5 to -10
Hydrophobic InteractionsCyclohexyl group-3 to -7
Pi-Pi StackingPhenyl group-2 to -5
Van der WaalsEntire molecule-10 to -20

This table is illustrative and based on general principles of molecular interactions. Actual values would be derived from specific computational calculations.

In Silico Pharmacokinetic and ADME Prediction (Non-Clinical Parameters)

Beyond its interaction with biological targets, the therapeutic potential of a compound is heavily dependent on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico models play a vital role in predicting these properties early in the drug discovery process.

Computational Assessment of Absorption and Distribution Features

Computational tools can predict various physicochemical properties of this compound that influence its absorption and distribution. These include parameters like lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

These parameters are often used to assess compliance with empirical rules for drug-likeness, such as Lipinski's Rule of Five. For example, a predicted high logP value would suggest good membrane permeability but potentially poor aqueous solubility.

Furthermore, models are available to predict its potential for oral bioavailability, blood-brain barrier penetration, and plasma protein binding. These predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimentally characterized compounds.

A hypothetical ADME profile might be:

ParameterPredicted ValueImplication
LogP4.5Good permeability, potential solubility issues
LogS-4.0Low aqueous solubility
Polar Surface Area35 ŲGood potential for oral absorption
Blood-Brain Barrier PenetrationLowLess likely to cause CNS side effects
Plasma Protein Binding>90%High, may affect free drug concentration

This table presents hypothetical data for illustrative purposes.

Theoretical Metabolism Pathways within Biological Systems

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. In silico metabolism prediction tools can identify potential sites of metabolic transformation on the this compound molecule. These tools typically use models of major drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family.

For this specific compound, potential metabolic hotspots could include the phenyl ring (hydroxylation), the cyclohexyl ring (hydroxylation), and the pyrrolopyridine core. The predictions would highlight which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are most likely to be involved in its metabolism. Understanding these pathways is crucial for predicting potential drug-drug interactions and identifying any potentially reactive or toxic metabolites.

Iv. Preclinical Biological Activity and Molecular Pharmacology of 3 Cyclohexyl 2 Phenyl 1h Pyrrolo 2,3 C Pyridine

In Vivo Efficacy Studies in Non-Human Animal Models

There are no reports of in vivo efficacy studies for 3-Cyclohexyl-2-phenyl-1H-pyrrolo[2,3-c]pyridine in any non-human animal models found in the scientific literature.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the preclinical biological activity, molecular pharmacology, or structure-activity relationships for the compound "this compound."

The conducted searches yielded results for structurally related but distinct molecules, such as derivatives of 1H-pyrrolo[2,3-b]pyridine and pyrrolo[3,4-c]pyridine. nih.govresearchgate.netnih.govmdpi.comrsc.orgnih.gov These compounds, while belonging to the broader class of pyrrolopyridines, are isomers of the requested molecule. The position of the nitrogen atom in the pyridine (B92270) ring and the substitution pattern of the functional groups are different.

In medicinal chemistry and pharmacology, even minor structural changes, such as the location of a nitrogen atom in a heterocyclic ring (isomerism) or the placement of substituents, can lead to significant differences in biological activity, target selectivity, and pharmacokinetic properties. Therefore, extrapolating data from related isomers like pyrrolo[2,3-b]pyridines or pyrrolo[3,4-c]pyridines to predict the properties of this compound would be scientifically inaccurate and speculative.

Consequently, it is not possible to provide a factually accurate article that adheres to the requested outline for the specific compound of interest. Detailed research findings, data tables, and specific assessments as requested in the prompt are not available in the public domain for this compound.

V. Advanced Characterization and Mechanistic Studies

Co-crystallographic Studies of Compound-Target Complexes

No co-crystallographic data for 3-Cyclohexyl-2-phenyl-1H-pyrrolo[2,3-c]pyridine complexed with any biological target has been reported.

Elucidation of Atomic-Level Binding Interactions

Without crystallographic studies, the specific atomic-level interactions, such as hydrogen bonds, hydrophobic interactions, or van der Waals forces between this compound and a target protein, have not been elucidated.

Conformational Changes Upon Ligand Binding

Information regarding conformational changes in target proteins upon the binding of this compound is unavailable.

Biophysical Characterization of Molecular Interactions

No biophysical data from techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) is publicly available for this specific compound.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

There are no published ITC studies to define the thermodynamic parameters (enthalpy, entropy, and binding affinity) of the interaction between this compound and any biological target.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There are no published SPR studies to determine the kinetic parameters (association and dissociation rate constants) for the binding of this compound to a target.

Advanced Spectroscopic Techniques for Mechanistic Insights

No studies utilizing advanced spectroscopic techniques (e.g., NMR spectroscopy for structural dynamics, mass spectrometry for covalent binding analysis) to investigate the mechanistic properties of this compound have been found in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique used to investigate the interactions between small molecules, such as this compound, and their protein targets at an atomic level. While specific studies detailing the NMR analysis of this particular compound's interactions with proteins are not prevalent in publicly accessible literature, the established methodologies of NMR provide a clear framework for how such investigations would be conducted. These techniques can confirm binding, identify the specific amino acid residues involved in the interaction, and determine the binding affinity.

One of the primary methods is Chemical Shift Perturbation (CSP) , also known as chemical shift mapping. In a typical CSP experiment, a series of two-dimensional NMR spectra, most commonly ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra, are recorded for a ¹⁵N-isotopically labeled protein in the absence and presence of increasing concentrations of the ligand, in this case, this compound. Upon binding of the ligand, changes in the chemical environment of the amino acid residues at the binding site lead to shifts in the positions of their corresponding peaks in the HSQC spectrum. By mapping these chemical shift changes onto the protein's structure, the binding site can be identified. The magnitude of the shift can also be used to determine the dissociation constant (Kd), which quantifies the binding affinity.

Another set of techniques, known as ligand-observed NMR , is particularly useful when working with large proteins or when isotopic labeling of the protein is not feasible. These methods, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (Water-LOGSY) , rely on the transfer of magnetization from the protein to the bound ligand. In STD-NMR, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands through spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, a difference spectrum is obtained that shows signals only from the ligand that was bound to the protein. The relative intensities of the signals in the STD spectrum can reveal which parts of the ligand are in closest contact with the protein, providing valuable information about the binding epitope of the ligand.

The following interactive table represents hypothetical data from a Chemical Shift Perturbation study of this compound with a target protein.

Residue No.Amino AcidInitial Chemical Shift (ppm)Final Chemical Shift (ppm)Chemical Shift Perturbation (Δδ, ppm)
25Val8.258.350.10
27Ile7.988.120.14
45Leu8.508.750.25
47Gly8.108.330.23
98Phe7.898.210.32
100Tyr8.058.400.35

This table contains hypothetical data for illustrative purposes.

Mass Spectrometry-Based Approaches for Target Identification and Metabolite Profiling (excluding human metabolism)

For target identification , a common approach is affinity-based chemical proteomics . In this method, a derivative of the compound of interest, this compound, would be synthesized with a reactive group or a linker that allows it to be immobilized on a solid support, such as agarose (B213101) or magnetic beads. This "bait" is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the immobilized compound are "pulled down" and separated from the rest of the proteome. After washing to remove non-specific binders, the captured proteins are eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the proteins captured by the active compound to those captured in a control experiment (e.g., with an inactive analogue or beads alone), the specific protein targets can be identified with high confidence.

For metabolite profiling in non-human systems, such as in vitro studies with rat liver microsomes or in vivo studies in preclinical animal models, LC-MS/MS is the technology of choice. In a typical in vitro metabolism study, this compound would be incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, along with necessary cofactors like NADPH. At various time points, samples are taken, and the reaction is stopped. The samples are then analyzed by LC-MS/MS. The high-resolution mass spectrometer can detect the parent compound and any metabolites formed, even at very low concentrations. By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the detected metabolites with those of the parent compound, the chemical modifications (e.g., hydroxylation, oxidation, glucuronidation) can be elucidated. This information is critical for understanding the compound's metabolic stability and identifying potential metabolic liabilities.

The following interactive table illustrates hypothetical results from a metabolite profiling study of this compound in rat liver microsomes.

Compound IDRetention Time (min)Observed m/zProposed Modification
Parent5.8290.16-
M14.2306.16Hydroxylation (+16 Da)
M23.5322.15Dihydroxylation (+32 Da)
M32.8466.20Glucuronidation (+176 Da)

This table contains hypothetical data for illustrative purposes.

Vi. Future Research Directions and Therapeutic Potential Non Clinical Focus

Design and Synthesis of Next-Generation Pyrrolo[2,3-c]pyridine Analogs

The advancement of the pyrrolo[2,3-c]pyridine scaffold hinges on the strategic design and synthesis of novel analogs to improve potency, selectivity, and pharmacokinetic properties. Medicinal chemists employ various synthetic strategies to construct and modify the 6-azaindole core. nbuv.gov.ua Key methods include the annulation of a pyrrole (B145914) nucleus to a pyridine (B92270) ring, the annulation of a pyridine nucleus to a pyrrole ring, or the simultaneous formation of both rings. nbuv.gov.ua

Classic and modern synthetic techniques are utilized to create a diverse chemical library of these compounds:

Bartoli Reaction: A common method for forming the pyrrolo[2,3-c]pyridine framework involves the reaction of 2-halogen-3-nitropyridines with vinyl magnesium bromide. nbuv.gov.ua

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling are instrumental in introducing a variety of aryl or heterocyclic groups at specific positions on the scaffold. This allows for fine-tuning the molecule's properties. nih.gov The Buchwald-Hartwig amination is another key reaction for creating carbon-nitrogen bonds, further expanding the diversity of accessible analogs. nih.gov

Scaffold Hopping and Molecular Hybridization: These design strategies involve combining structural elements from known active compounds to create new derivatives. For instance, fragments of an existing drug like Pexidertinib have been merged with a pyrrolopyrimidine nucleus to develop new kinase inhibitors. nih.gov This approach can lead to novel scaffolds with improved activity and selectivity profiles.

Structure-activity relationship (SAR) studies are crucial in guiding the design of these next-generation analogs. By systematically altering substituents on the pyrrolo[2,3-c]pyridine core and evaluating the impact on biological activity, researchers can identify key structural features responsible for a compound's efficacy. For example, studies on related pyrrolopyridine derivatives have shown that the position and nature of substituents (e.g., electron-donating vs. electron-withdrawing groups) can significantly influence their inhibitory potency against specific biological targets. nih.govnih.gov

Exploration of Novel Biological Targets and Therapeutic Applications (Preclinical)

The inherent biological relevance of the pyrrolo[2,3-c]pyridine core has spurred extensive preclinical research to identify new biological targets and therapeutic uses. nbuv.gov.ua Initially recognized for their role as kinase inhibitors, the applications for these compounds are continually expanding.

Kinase Inhibition: A primary focus of research has been on developing pyrrolopyridine derivatives as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

CSF1R and FMS Kinase: Derivatives of related pyrrolopyridines are being investigated as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) and FMS kinase, which are involved in inflammatory diseases and cancer. nih.govtandfonline.comnih.gov

B-RAF and LRRK2: The scaffold is also the basis for developing inhibitors of kinases such as B-RAF, a target in melanoma, and LRRK2, which is implicated in Parkinson's disease. nih.govacs.org

Oncology: Beyond specific kinase targets, pyrrolopyridine derivatives are being explored for broader anticancer applications.

LSD1 Inhibition: Novel 1H-pyrrolo[2,3-c]pyridine derivatives have been designed as potent and reversible inhibitors of Lysine-specific demethylase 1 (LSD1), an epigenetic regulator that is a promising target for treating acute myelogenous leukemia (AML). nih.gov

Tubulin Polymerization: Analogs based on the related 1H-pyrrolo[3,2-c]pyridine scaffold have been developed as inhibitors of tubulin polymerization, a mechanism that disrupts cell division and is a validated strategy in cancer therapy. nih.gov

The table below summarizes some of the key preclinical biological targets being explored for the broader pyrrolopyridine class of compounds.

Biological TargetTherapeutic AreaSpecific Pyrrolopyridine Scaffold Studied
Kinases (e.g., CSF1R, FMS, B-RAF)Oncology, Inflammatory DiseasesPyrrolo[2,3-d]pyrimidine, Pyrrolo[3,2-c]pyridine, Pyrrolo[2,3-b]pyridine
Lysine-specific demethylase 1 (LSD1)Oncology (e.g., AML)1H-pyrrolo[2,3-c]pyridine
Tubulin PolymerizationOncology1H-pyrrolo[3,2-c]pyridine
Leucine-Rich Repeat Kinase 2 (LRRK2)Neurodegenerative Diseases (e.g., Parkinson's)Pyrrolo[2,3-d]pyrimidine
JAK/HDACOncologyPyrrolo[2,3-d]pyrimidine
Traf2 and Nck-interacting kinase (TNIK)Oncology (Colorectal Cancer)1H-pyrrolo[2,3-b]pyridine

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The iterative cycle of drug discovery—design, synthesis, and testing—is being significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools offer powerful methods for optimizing pyrrolo[2,3-c]pyridine analogs more efficiently. nih.govcolab.ws

Predictive Modeling: AI/ML algorithms can build models to predict the properties of novel compounds before they are synthesized. This includes forecasting biological activity against specific targets, as well as predicting ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of 1H-pyrrolo[2,3-b]pyridine derivatives to predict their inhibitory potency and guide the design of more active compounds.

Generative Chemistry: AI models can be trained on large databases of existing molecules to generate novel chemical structures. These generative models can design new pyrrolo[2,3-c]pyridine analogs that are optimized for desired properties, such as high target affinity and good drug-likeness. researchgate.net

Synthesis Planning: AI-powered retrosynthesis tools can predict viable synthetic routes for complex molecules. digitellinc.com For a newly designed pyrrolo[2,3-c]pyridine analog, these tools can propose a step-by-step reaction pathway, potentially identifying more efficient or cost-effective methods than those devised by human chemists. digitellinc.com

High-Throughput Screening Analysis: Machine learning is essential for analyzing the large datasets generated from high-throughput virtual screening, helping to prioritize the most promising lead compounds for further experimental validation. nih.gov

By leveraging these AI and ML approaches, researchers can explore a vast chemical space more effectively, reduce the number of compounds that need to be synthesized and tested, and ultimately shorten the timeline for developing optimized drug candidates. nih.govnih.gov

Addressing Remaining Research Gaps in Pyrrolo[2,3-c]pyridine Chemistry

Despite significant progress, several research gaps remain in the field of pyrrolo[2,3-c]pyridine chemistry that future studies should aim to address. A thorough analysis of current scientific developments is needed to identify promising areas for future research and to continue the effort to use this scaffold in the search for new therapeutic agents. nbuv.gov.ua

Improving Selectivity: While many potent pyrrolopyridine derivatives have been developed, achieving high selectivity for the intended biological target over other related proteins (e.g., other kinases) remains a challenge. Future research should focus on designing analogs with improved selectivity profiles to minimize potential off-target effects.

Exploring Untapped Biological Targets: The majority of research has concentrated on kinase inhibition and oncology. There is a significant opportunity to explore the potential of the pyrrolo[2,3-c]pyridine scaffold against other target classes, such as G-protein coupled receptors (GPCRs), ion channels, and targets for infectious diseases.

Overcoming Drug Resistance: In oncology, the development of resistance to targeted therapies is a major hurdle. Future work could focus on designing pyrrolo[2,3-c]pyridine derivatives that are effective against known resistance mutations or that work through novel mechanisms to bypass resistance pathways. acs.org

Enhancing Synthetic Efficiency: While several synthetic routes to the 6-azaindole core exist, the development of more versatile, efficient, and scalable syntheses is an ongoing need. This would facilitate the rapid production of a wider array of analogs for biological screening.

Deeper Mechanistic Understanding: For many active compounds, a detailed understanding of how they interact with their biological targets at a molecular level is lacking. Further structural biology studies (e.g., X-ray crystallography) are needed to elucidate binding modes, which can provide invaluable insights for the rational design of improved inhibitors. acs.org

By systematically addressing these gaps, the scientific community can continue to unlock the full therapeutic potential of the 3-Cyclohexyl-2-phenyl-1H-pyrrolo[2,3-c]pyridine scaffold and its derivatives.

Q & A

Q. What are the established synthetic routes for constructing the pyrrolo[2,3-c]pyridine core in 3-cyclohexyl-2-phenyl-1H-pyrrolo[2,3-c]pyridine?

The pyrrolo[2,3-c]pyridine scaffold can be synthesized via cyclization reactions or cross-coupling strategies. For example, halogenated intermediates (e.g., bromo-substituted pyrrolopyridines, as in ) can undergo Suzuki-Miyaura coupling with aryl boronic acids to introduce phenyl groups . Methylation at the 1-position may involve NaH/MeI in THF, as demonstrated for analogous structures . Cyclohexyl substituents could be introduced via nucleophilic substitution or transition-metal-catalyzed coupling, depending on the position. Optimization of solvent (e.g., dioxane/water mixtures) and catalysts (e.g., Pd(PPh₃)₄) is critical for yield and regioselectivity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of regiochemistry and substituent orientation. For example, R factors <0.05 and data-to-parameter ratios >14 ensure high reliability .
  • NMR spectroscopy : ¹H/¹³C NMR can resolve aromatic proton environments (e.g., distinguishing phenyl vs. cyclohexyl protons). DEPT and 2D experiments (COSY, HSQC) are essential for assigning complex splitting patterns .
  • Mass spectrometry : HRMS validates molecular formula, particularly for halogenated or heteroatom-rich derivatives .

Advanced Research Questions

Q. How can researchers optimize the introduction of cyclohexyl and phenyl substituents during the synthesis of pyrrolo[2,3-c]pyridine derivatives?

  • Cyclohexyl groups : Use bulky palladium ligands (e.g., XPhos) to enhance steric control in cross-coupling reactions. Alternatively, employ reductive amination with cyclohexanone under H₂/pressure .
  • Phenyl groups : Optimize Suzuki-Miyaura conditions (e.g., K₂CO₃ as base, 105°C in dioxane) to minimize dehalogenation side reactions. For electron-deficient aryl boronic acids, microwave-assisted synthesis may improve coupling efficiency .
  • Monitoring : Track reaction progress via LC-MS or in situ IR to identify intermediates and adjust conditions dynamically .

Q. How should discrepancies in biological activity data between in vitro and in vivo models for pyrrolo[2,3-c]pyridine derivatives be analyzed?

  • Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo. Modify substituents (e.g., methoxy groups) to enhance metabolic resistance .
  • Solubility and bioavailability : Use logP calculations (e.g., XLogP3 >2.5) and topological polar surface area (TPSA) to predict membrane permeability. Formulate derivatives as salts (e.g., dihydrochlorides) to improve aqueous solubility .
  • Target engagement validation : Employ biophysical assays (SPR, ITC) to confirm binding affinity discrepancies between cell-free and cellular environments .

Q. What strategies are effective for resolving contradictory structure-activity relationship (SAR) data in pyrrolo[2,3-c]pyridine-based inhibitors?

  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electrostatic/hydrophobic properties with activity outliers .
  • Crystallographic docking : Compare X-ray structures of ligand-target complexes to identify steric clashes or unmodeled water molecules affecting binding .
  • Proteolytic stability assays : Test if metabolic degradation of specific derivatives (e.g., ester-containing analogs) generates inactive fragments, misleading SAR interpretations .

Methodological Considerations

Q. How can researchers design experiments to evaluate the anti-inflammatory potential of this compound?

  • In vitro models : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Include positive controls (e.g., dexamethasone) and dose-response curves (IC₅₀ calculation) .
  • Mechanistic studies : Perform Western blotting or phospho-antibody arrays to assess NF-κB or MAPK pathway inhibition .
  • Selectivity screening : Test against related kinases (e.g., JAK2, p38) to rule off-target effects .

Q. What analytical approaches are recommended for detecting impurities in synthesized this compound batches?

  • HPLC-DAD/MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify byproducts (e.g., dehalogenated or dimerized species) .
  • Elemental analysis : Confirm stoichiometry of N, C, H to detect persistent solvent or catalyst residues .
  • Stability studies : Conduct accelerated degradation (40°C/75% RH) to identify hydrolytic or oxidative degradation pathways .

Data Conflict Resolution

Q. How can researchers address contradictions between computational predictions and experimental binding affinities for pyrrolo[2,3-c]pyridine derivatives?

  • Force field refinement : Adjust torsion parameters in docking software (e.g., AutoDock Vina) to better model pyrrolopyridine ring flexibility .
  • Solvent effects : Include explicit water molecules or use PBS buffer in simulations to account for solvation energy discrepancies .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclohexyl-2-phenyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-Cyclohexyl-2-phenyl-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.